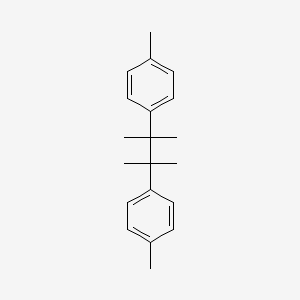
Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- is a chemical compound with the molecular formula C18H22 and a molecular weight of 238.3673 g/mol . It is also known by several other names, including Dicumene, Bibenzyl, α,α,α’,α’-tetramethyl-, and 2,3-Dimethyl-2,3-diphenylbutane . This compound is characterized by its unique structure, which includes two benzene rings connected by a 1,1,2,2-tetramethyl-1,2-ethanediyl bridge.
Métodos De Preparación
The synthesis of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- typically involves the reaction of benzene derivatives with appropriate alkylating agents under controlled conditions . Industrial production methods may include catalytic processes that ensure high yield and purity of the compound. Specific details on the reaction conditions and catalysts used can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of aromaticity and steric effects.
Biology: Research into its interactions with biological molecules can provide insights into its potential biological activity.
Medicine: Investigations into its pharmacological properties may reveal therapeutic potential.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- involves its ability to form stable free radicals under certain conditions, such as exposure to heat or light . These free radicals can participate in various chemical reactions, contributing to the compound’s reactivity and potential applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- include:
- Bibenzyl, α,α,α’,α’-tetramethyl-
- α,α’-Dicumyl
- 2,3-Dimethyl-2,3-diphenylbutane
- 1,2-Diphenyltetramethylethane
- 1,1,2,2-Tetramethyl-1,2-diphenylethane
These compounds share structural similarities but differ in their specific substituents and overall molecular configuration. The uniqueness of Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[4-methyl- lies in its specific arrangement of methyl groups and benzene rings, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
734-17-8 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-[2,3-dimethyl-3-(4-methylphenyl)butan-2-yl]-4-methylbenzene |
InChI |
InChI=1S/C20H26/c1-15-7-11-17(12-8-15)19(3,4)20(5,6)18-13-9-16(2)10-14-18/h7-14H,1-6H3 |
Clave InChI |
DTVHTGANUBTKPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















